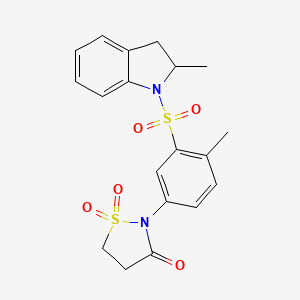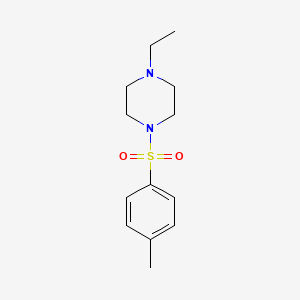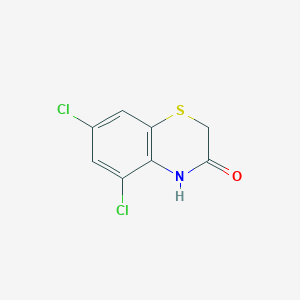
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide
描述
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It is a member of the p53 family of proteins and has been shown to inhibit the activity of the p53 homologue, p73. In
作用机制
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ inhibits the activity of p73 by binding to its DNA-binding domain. This prevents p73 from binding to its target genes and activating their transcription. 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has also been shown to induce the degradation of p73 by promoting its ubiquitination and subsequent proteasomal degradation.
Biochemical and Physiological Effects
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis. In addition, 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has been shown to sensitize cancer cells to chemotherapy by inhibiting the activity of p73, which is known to confer resistance to chemotherapy.
实验室实验的优点和局限性
One of the main advantages of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ is its specificity for p73. This allows researchers to study the role of p73 in cancer biology without affecting the activity of other p53 family members. However, one of the limitations of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ is its relatively low potency. This requires the use of high concentrations of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ in experiments, which can lead to off-target effects.
未来方向
There are several future directions for the study of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ. One potential direction is the development of more potent analogues of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ that can be used at lower concentrations. Another potential direction is the exploration of the role of p73 in other diseases, such as neurodegenerative diseases. Finally, the combination of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ with other cancer therapies, such as immunotherapy, could be explored to enhance its efficacy.
科学研究应用
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of p73, which is a homologue of the tumor suppressor protein p53. 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-12-15(25-17(20-12)21-10-2-3-11-21)16(22)19-9-8-13-4-6-14(7-5-13)26(18,23)24/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPWCWYPGATNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4-dimethyl-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3197914.png)

![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)
amine](/img/structure/B3197957.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)
